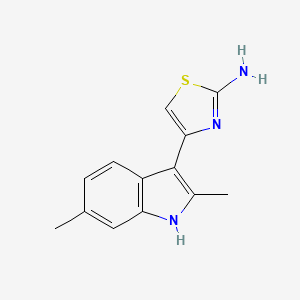
4-(2,6-dimethyl-1H-indol-3-yl)-1,3-thiazol-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2,6-Dimethyl-1H-indol-3-yl)-1,3-thiazol-2-amine (DMTI) is a heterocyclic compound that has been studied for its potential applications in a variety of scientific fields. It is a thiazole derivative of indole and has been used to synthesize various compounds with a broad range of biological activities. DMTI has been studied for its potential applications in drug synthesis, biochemistry, and physiology. In particular, its biochemical and physiological effects have been of great interest to researchers due to its potential to be used as a therapeutic agent.
Wissenschaftliche Forschungsanwendungen
Security Ink Development
4-(2,6-dimethyl-1H-indol-3-yl)-1,3-thiazol-2-amine, in the form of a novel V-shaped molecule, has been explored for its potential in security ink applications. The molecule demonstrates morphology-dependent fluorochromism, responding to mechanical force or pH changes, making it a promising candidate for security ink development without the need for a covering agent (Xiao-lin Lu & M. Xia, 2016).
Antifungal Activity
Derivatives of 4-(2,6-dimethyl-1H-indol-3-yl)-1,3-thiazol-2-amine have been synthesized and tested for their antifungal properties. These compounds have shown significant effectiveness against fungi like Aspergillus terreus and Aspergillus niger (N. N. Jafar et al., 2017).
Antiproliferative and Antimicrobial Properties
Compounds derived from 4-(2,6-dimethyl-1H-indol-3-yl)-1,3-thiazol-2-amine have been investigated for their antiproliferative and antimicrobial properties. Certain compounds exhibited strong antimicrobial activity against Staphylococcus epidermidis and cytotoxicity on cancer cell lines like MDA-MB-231 and PC-3 (M. Gür et al., 2020).
Spectroscopic and Computational Studies
Aminothiazole derivatives, including those related to 4-(2,6-dimethyl-1H-indol-3-yl)-1,3-thiazol-2-amine, have been synthesized and analyzed using spectroscopic and computational studies. These studies provide insights into the properties and potential applications of these compounds in various biological and pharmaceutical fields (M. Adeel et al., 2017).
Dynamin GTPase Inhibition
The compound has been explored as an inhibitor of dynamin GTPase, a critical enzyme in the process of clathrin-mediated endocytosis. Research suggests its potential in the development of treatments targeting cellular processes involving dynamin GTPase (C. Gordon et al., 2013).
Antibacterial and Antifungal Screening
Further research into 4-(2,6-dimethyl-1H-indol-3-yl)-1,3-thiazol-2-amine derivatives has shown their efficacy in antibacterial and antifungal activities, suggesting their potential as antimicrobial agents (R. Mekala et al., 2014).
Wirkmechanismus
Target of Action
The primary target of 4-(2,6-dimethyl-1H-indol-3-yl)-1,3-thiazol-2-amine is Diacylglycerol Kinase alpha (DGKα) . DGKα is an intracellular enzyme that controls the balance between the secondary messengers diacylglycerol and phosphatidic acid .
Mode of Action
4-(2,6-dimethyl-1H-indol-3-yl)-1,3-thiazol-2-amine acts as an inhibitor of DGKα . It was identified through virtual screening and subsequent structure-activity-relationship studies . The compound interacts with DGKα, inhibiting its activity and thus affecting the balance between diacylglycerol and phosphatidic acid .
Biochemical Pathways
The inhibition of DGKα affects the intensity of T cell receptor signalling by altering the metabolism of PLCγ generated diacylglycerol . This results in changes to downstream pathways such as PKCθ and Ras/MAPK . The compound’s action constrains diacylglycerol levels, attenuating these downstream pathways .
Pharmacokinetics
The compound’s molecular weight is 24333 , which may influence its absorption, distribution, metabolism, and excretion, and thus its bioavailability.
Result of Action
The inhibition of DGKα by 4-(2,6-dimethyl-1H-indol-3-yl)-1,3-thiazol-2-amine can restore a correct diacylglycerol-dependent signal transduction, cytokines production, and restimulation-induced apoptosis . In animal disease models, DGKα inhibitors limit CD8+ expansion and immune-mediated tissue damage .
Eigenschaften
IUPAC Name |
4-(2,6-dimethyl-1H-indol-3-yl)-1,3-thiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3S/c1-7-3-4-9-10(5-7)15-8(2)12(9)11-6-17-13(14)16-11/h3-6,15H,1-2H3,(H2,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYKAKLAGWDHYEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=C(N2)C)C3=CSC(=N3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-chlorophenyl)-2-[(4-pentylcyclohexyl)carbonyl]-1-hydrazinecarbothioamide](/img/structure/B2430664.png)
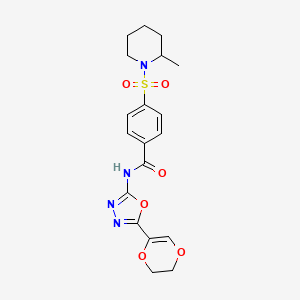
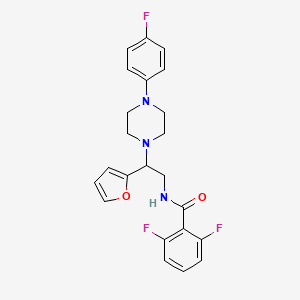

![2-(Benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl nicotinate](/img/structure/B2430671.png)
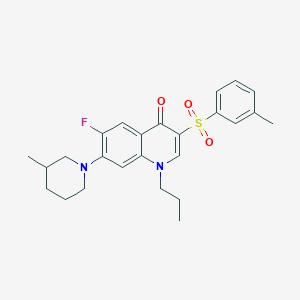
![5-chloro-2-(methylsulfanyl)-N-[3-(trifluoromethyl)phenyl]pyrimidine-4-carboxamide](/img/structure/B2430675.png)
![N-(4-fluorobenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-3-methylisoxazole-5-carboxamide](/img/structure/B2430676.png)

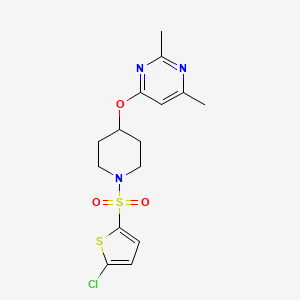


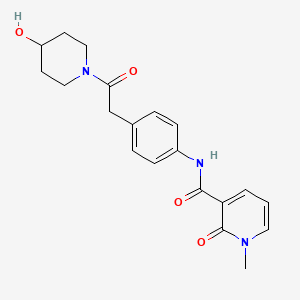
![5-chloro-2-(methylsulfanyl)-N-[2-(phenylcarbamoyl)-1-benzofuran-3-yl]pyrimidine-4-carboxamide](/img/structure/B2430687.png)